

A Technical Guide to Myricetin-3-O-robinoside: Natural Sources, Isolation, and Quantification

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Compound of Interest

Compound Name: *Myricetin-3-O-robinoside*

Cat. No.: *B12364232*

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Abstract

Myricetin-3-O-robinoside, a flavonoid glycoside, is a natural compound with potential pharmacological applications. This technical guide provides an in-depth overview of its primary natural source, quantitative data on its occurrence, detailed experimental protocols for its extraction, isolation, and quantification, and an exploration of its biological activities. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Myricetin-3-O-robinoside

Myricetin-3-O-robinoside has been identified in the plant kingdom, with its most significant and well-documented source being the flowers of *Abelmoschus manihot* (L.) Medik., commonly known as the sunset hibiscus or hibiscus manihot. The flowers of this plant are used in traditional medicine and have been found to be rich in various flavonoids.

While *Abelmoschus manihot* is the principal reported source, the robinoside moiety is also found in other flavonoid glycosides, suggesting that other plants may contain **Myricetin-3-O-robinoside**, though they are not as extensively documented.

Quantitative Analysis of Myricetin-3-O-robinoside

Quantitative data for **Myricetin-3-O-robinoside** is primarily available for *Abelmoschus manihot* flowers. A study identified a significant amount of a compound reported as "quercetin-3-O-robinobioside" in a purified flavonoid extract from these flowers[1]. Given that other studies on the same plant material consistently report the presence of myricetin and its glycosides, it is highly probable that this was a typographical error and refers to **Myricetin-3-O-robinoside**.

Table 1: Quantitative Data for **Myricetin-3-O-robinoside** in *Abelmoschus manihot*

Plant Material	Extraction Method	Analytical Method	Concentration (mg/g of dry extract powder)	Reference
Flowers of <i>Abelmoschus manihot</i>	Ethanol extraction followed by D101 macroporous resin column chromatography	LC-Q-TOF/MS	133.0	[1]

Experimental Protocols

Extraction of Total Flavonoids from *Abelmoschus manihot* Flowers

Several methods have been optimized for the extraction of flavonoids from *Abelmoschus manihot* flowers, including ultrasonic-assisted extraction and supercritical CO2 extraction.

3.1.1. Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction efficiency.

- Plant Material: Dried and powdered flowers of *Abelmoschus manihot*.
- Solvent: 66% ethanol in water.
- Solid-to-Liquid Ratio: 1:21 (g/mL).

- Ultrasonic Power: 9% of 900 W.
- Extraction Time: 35 minutes.
- Procedure:
 - Combine the powdered plant material with the extraction solvent in a suitable vessel.
 - Place the vessel in an ultrasonic bath or use an ultrasonic probe.
 - Apply ultrasonic waves at the specified power for the designated time.
 - After extraction, centrifuge or filter the mixture to separate the extract from the solid plant material.
 - The supernatant containing the flavonoids is then collected for further processing.

3.1.2. Supercritical CO₂ (SC-CO₂) Extraction

This method employs supercritical carbon dioxide as a solvent, often with a modifier.

- Plant Material: Dried and powdered flowers of *Abelmoschus manihot*.
- Supercritical Fluid: Carbon dioxide (CO₂).
- Modifier: 85% ethanol in water.
- Pressure: 20 MPa.
- Temperature: 52°C.
- Procedure:
 - Load the powdered plant material into the extraction vessel of the SC-CO₂ system.
 - Pressurize and heat the CO₂ to its supercritical state.
 - Introduce the ethanol modifier into the system.

- Pass the supercritical fluid through the plant material to extract the flavonoids.
- Depressurize the fluid in a separator vessel to precipitate the extract.
- Collect the flavonoid-rich extract.

Isolation of Myricetin-3-O-robinoside

The isolation of individual flavonoids from the crude extract is typically achieved through chromatographic techniques.

- Methodology: Column chromatography is a common method for the separation of flavonoids.
- Stationary Phase: D101 macroporous resin is effective for the initial purification of total flavonoids. For finer separation, silica gel or Sephadex LH-20 can be used.
- Mobile Phase: A gradient of ethanol in water is used for elution from the macroporous resin. For silica gel chromatography, a solvent system with increasing polarity, such as a gradient of methanol in chloroform, can be employed.
- Procedure:
 - Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the pre-equilibrated column.
 - Elute the column with the chosen mobile phase, starting with a lower polarity and gradually increasing it.
 - Collect fractions of the eluate.
 - Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
 - Combine the fractions rich in **Myricetin-3-O-robinoside**.
 - Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Quantification of Myricetin-3-O-robinoside by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a sensitive and specific method for the quantification of flavonoids.

- Instrumentation: An HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
- Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18).
- Mobile Phase: A gradient of acetonitrile (B) in water (A), both containing a small amount of an acidifier like formic acid (e.g., 0.1%).
 - Example Gradient: Start with a low percentage of B, increase linearly to a high percentage over a set time, hold for a few minutes, and then return to the initial conditions for column re-equilibration.
- Flow Rate: Typically in the range of 0.2-0.5 mL/min for UPLC.
- Column Temperature: Maintained at a constant temperature, for instance, 30°C.
- Mass Spectrometry Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), usually in negative mode for flavonoids.
 - Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the molecular ion of **Myricetin-3-O-robinoside**) and specific product ions generated by its fragmentation.
- Standard Preparation: Prepare a series of standard solutions of purified **Myricetin-3-O-robinoside** of known concentrations to generate a calibration curve.
- Sample Preparation: Dissolve a precisely weighed amount of the extract in the mobile phase, filter through a 0.22 µm syringe filter, and inject into the HPLC system.

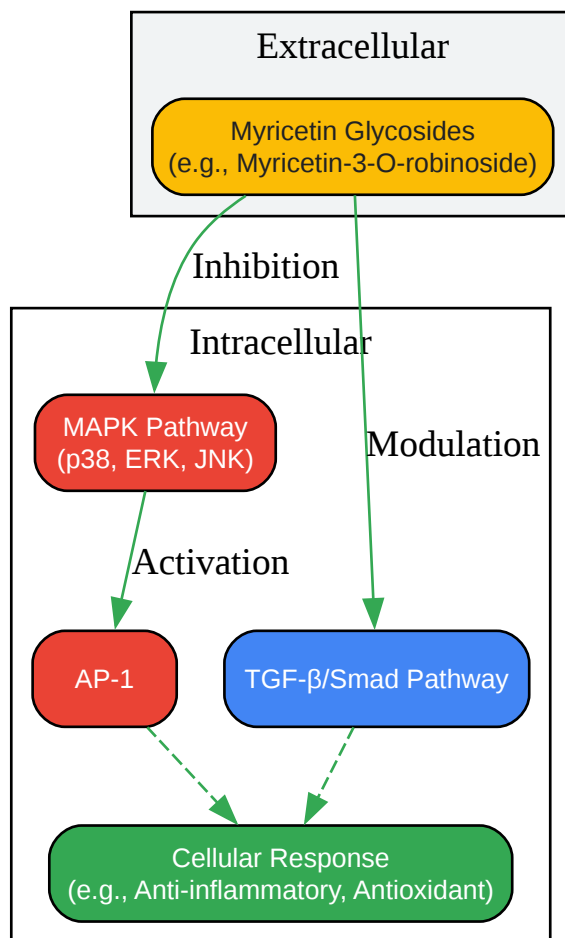
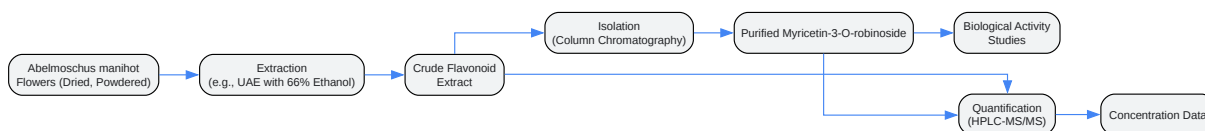
- Quantification: The concentration of **Myricetin-3-O-robinoside** in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways directly modulated by **Myricetin-3-O-robinoside** are limited, the biological activities of its aglycone, myricetin, and other myricetin glycosides are well-documented and provide insights into its potential mechanisms of action. Myricetin is known for its potent antioxidant, anti-inflammatory, and anticancer properties.

Research on other myricetin glycosides has implicated their involvement in various signaling pathways. For instance, Myricetin-3-O-galactopyranoside has been shown to modulate the MAPK/AP-1 and TGF β /Smad pathways in dermal cells. It is plausible that **Myricetin-3-O-robinoside** shares similar biological activities and mechanisms of action due to the common myricetin backbone.

Diagram 1: General Experimental Workflow for **Myricetin-3-O-robinoside** Analysis



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References

- 1. researchgate.net [researchgate.net]
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